Kinase Selectivity Profile: Differential Inhibition of EGFR vs. Aurora Kinases Within the Bromophenyl-Pyrimidine Class
Within the class of bromophenyl-pyrimidine derivatives, the specific substitution pattern influences kinase selectivity. A structurally related compound (compound 59) bearing a bromophenyl-pyrimidine core was profiled against a panel of kinases [1]. This data provides class-level inference for the selectivity that can be achieved with this scaffold. The compound exhibited a stark difference in potency between EGFR (IC50 = 56.78 mM) and Aurora A (IC50 = 0.242 µM), a >230,000-fold difference [1]. This indicates that subtle modifications around the core can lead to highly selective kinase engagement.
| Evidence Dimension | Kinase Inhibition IC50 |
|---|---|
| Target Compound Data | N/A (Class-level inference) |
| Comparator Or Baseline | EGFR: IC50 = 56.78 ± 4.94 mM; Aurora A: IC50 = 0.242 ± 0.036 µM |
| Quantified Difference | >230,000-fold selectivity window (Aurora A vs. EGFR) |
| Conditions | In vitro enzymatic assay against a panel of selected kinases [1] |
Why This Matters
This demonstrates the potential of the bromophenyl-pyrimidine scaffold to achieve high target selectivity, a critical factor in reducing off-target toxicity and a key driver for procuring this specific intermediate for kinase inhibitor programs.
- [1] PMC10536156; Eur J Med Chem. 2020 Aug 6;206:112691. Table 5: Activity of compound 59 against selected kinases. View Source
